molecular formula C42H38O20 B8087290 Sennoside B

Sennoside B

Cat. No.: B8087290
M. Wt: 862.7 g/mol
InChI Key: IPQVTOJGNYVQEO-ABGWIDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of this compound Discovery in Senna Species

The discovery of this compound is inextricably linked to the medicinal use of Senna plants, particularly Cassia angustifolia (Senna) and Rheum officinale (Rhubarb). In 1941, Stoll and colleagues isolated two crystalline glycosides—Sennoside A and B—from Senna leaves, marking the first systematic identification of bioactive dianthrones in herbal laxatives. These compounds were initially characterized through hydrolysis studies, which revealed their aglycone cores (sennidins) and glucose moieties. By the 1960s, advancements in chromatographic techniques enabled the isolation of Sennoside C and D, further enriching the structural diversity of this compound class.

Early pharmacological studies established this compound’s role in stimulating colonic peristalsis via hydrolysis into rhein anthrone, a metabolite that directly activates intestinal neurons. This mechanism underpinned its adoption in clinical settings for treating constipation, though subsequent research uncovered broader applications, including anti-obesity and anti-diabetic effects.

Taxonomic Distribution Across Medicinal Plant Genera

This compound is predominantly synthesized in Senna species, with Cassia angustifolia and C. acutifolia serving as primary sources. Radioimmunoassay studies demonstrate that dried leaves and fruits contain up to 4–5% this compound by weight, while stems and roots exhibit negligible concentrations. Notably, the compound accumulates in cotyledons during seedling development, reaching levels comparable to mature leaves within three days of germination.

Beyond Senna, trace amounts of this compound have been detected in Rheum species (Rhubarb), though its abundance is significantly lower than in Senna. This taxonomic specificity correlates with ecological adaptations; Senna plants thrive in arid regions like Yemen and Southern Arabia, where this compound may confer drought resistance by modulating osmotic stress responses.

Properties

IUPAC Name

(9R)-9-[(9S)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26+,31-,32-,35+,36+,37-,38-,41?,42-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVTOJGNYVQEO-ABGWIDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Laxative Effects

Sennoside B is primarily recognized for its laxative properties . It is a key active ingredient in many over-the-counter laxatives used to treat constipation. The compound acts by stimulating intestinal peristalsis, enhancing bowel movements. Studies have shown that sennosides can be metabolized by gut bacteria into active forms like rhein anthrone, which further promotes gastrointestinal motility .

Antioxidant Activity

Recent research indicates that this compound exhibits significant antioxidant properties . A study demonstrated that this compound increased superoxide dismutase (SOD) activity in animal models, suggesting its potential in reducing oxidative stress . This property may have implications for conditions associated with oxidative damage, such as neurodegenerative diseases.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects . In vitro studies have shown that it can inhibit amyloid fibrillation, which is relevant in the context of Alzheimer's disease . The compound's ability to modulate neuroinflammation and oxidative stress positions it as a candidate for further research in neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Research indicates that it can disrupt the integrity of microbial membranes, leading to cell death in both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections or as a preservative in food products.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various studies. It has been shown to inhibit pathways associated with inflammation, such as the NF-κB signaling pathway . This could be beneficial in managing inflammatory diseases and conditions characterized by excessive inflammation.

Potential Anti-cancer Properties

Emerging evidence suggests that this compound may possess anti-cancer properties . Studies indicate that it can inhibit tumor growth and metastasis through various mechanisms, including modulation of signaling pathways involved in cancer cell proliferation and apoptosis . Further research is needed to elucidate these mechanisms and evaluate its efficacy in clinical settings.

Applications in Traditional Medicine

In traditional medicine systems, particularly within Asian cultures, this compound is utilized for its therapeutic benefits beyond laxative effects. It is often included in formulations aimed at digestive health and detoxification . Its historical use supports ongoing investigations into its broader health benefits.

Case Studies and Research Findings

StudyFocusFindings
Wei et al., 2020Antioxidant activityIncreased SOD activity with this compound administration
Hwang et al., 2015Anti-inflammatory effectsInhibition of NF-κB pathway
Lee et al., 2017Anti-cancer propertiesInhibition of tumor growth in animal models
Gao et al., 2021Neuroprotective effectsInhibition of amyloid fibrillation

Comparison with Similar Compounds

Table 1: Comparative Structural and Analytical Features

Compound Molecular Formula Key Structural Feature Retention Time (UPLC, min) Relative Content in Senna (%)
This compound C₄₂H₃₈O₂₀ Rheinanthrone dimer (C10–C10′ bond) 10.92 1.071 (inter-day)
Sennoside A C₄₂H₃₈O₂₀ Sennidin A aglycone 14.07 0.945 (inter-day)
Sennoside A1 C₄₂H₃₈O₂₀ Dicarboxylic acid derivative of sennoside A N/A 0.214 (inter-day)
Rhein-8-O-glucoside C₂₁H₁₈O₁₀ Monomeric anthraquinone 5–7 (HPLC) <0.5

Pharmacological and Metabolic Differences

Laxative Efficacy

  • This compound and A are the primary laxative agents in Senna, constituting 70% of total anthraquinones .
  • Mechanism: Both require bacterial metabolism to rheinanthrone, but sennoside A is metabolized faster in the presence of rhubarb constituents .

Gastroprotective Activity

  • This compound reduces gastric acid output (0.3 mEq/4hrs vs. control 0.7 mEq/4hrs) and increases gastric pH (1.7 vs. 1.4) comparably to sennoside A .

Neuroprotective Effects

  • This compound uniquely demonstrates antioxidant activity in pentylenetetrazole-induced seizures, elevating brain SOD activity (p < 0.05) and reducing lipid peroxidation .

Analytical Method Performance

Modern HPLC and qNMR methods have replaced photometric assays for quantifying sennosides:

Table 2: Analytical Precision of Sennosides (Inter-Day RSD%)

Compound RSD% (Inter-Day) Method
This compound 10.0 qNMR
Sennoside A 6.3 qNMR
Sennoside A1 13.9 qNMR
Total Sennosides 3.1 HPLC
  • HPLC Advantages: A validated method achieves 10-minute runtimes with LODs of 1.58–1.63 µg/mL for sennosides A and B .

Content Variation in Natural Sources

Sennoside content varies by plant species, tissue type, and cultivation conditions:

Table 3: Sennoside Content in Senna Species (µg/mg Dry Weight)

Sample Sennoside A This compound Source
S. alexandrina 2.25 10.78 Mycorrhizal
S. italica 4.73 13.69 Non-mycorrhizal
Senna Pods 1.74–2.76 1.07–1.19 HPLC
  • Mycorrhizal fungi enhance this compound yield by 88% in S. alexandrina .

Preparation Methods

Solvent-Based Extraction

The primary step involves extracting sennosides from senna leaves or pods using polar solvents. Aqueous methanol (50% v/v) is widely employed due to its efficiency in solubilizing dianthrone glycosides while minimizing degradation. For example, 16 kg of senna pods digested in 10 L methanol and 10 L water at 20–30°C for 3 days yielded a sennoside-rich extract with 68% total sennosides. Ethanol (50–70%) is also effective, particularly when combined with sodium bicarbonate (0.1–0.5% w/v) to stabilize the glycosides.

Key Parameters:

Solvent SystemTemperatureDurationYield (this compound)
50% Methanol20–30°C3 days62.2%
50% Ethanol + 0.5% NaHCO325°C2 hours2.93% (total sennosides)
70% MethanolUltrasonic30 min0.43 mg/g

Microwave-Assisted Extraction (MAE)

Microwave irradiation (350 W, 3–5 min) accelerates extraction by disrupting plant cell walls, achieving comparable yields to 12-hour maceration. This method reduces thermal degradation, preserving this compound’s integrity.

Purification Techniques

Acid-Base Partitioning

Crude extracts are acidified to pH 2.5–3.0 using HCl, precipitating impurities while sennosides remain soluble. Subsequent neutralization (pH 6.7–8.5) with calcium hydroxide or sodium bicarbonate precipitates this compound as calcium salts, enhancing stability.

Ion Exchange Chromatography

Weakly basic anion-exchange resins (e.g., A451) separate this compound from co-extracted anthraquinones. Using a glycine-NaCl buffer (pH 3.5, conductivity 23 mS/cm), this compound is eluted with 50% ethanol, achieving >90% recovery.

Preparative HPLC

Shim-pack C18 columns (150 × 20 mm) with 0.1 M ammonium acetate (pH 6.9) and acetonitrile gradients resolve this compound (retention time: 13.09–13.63 min) from sennoside A. This method achieves >98% purity, critical for pharmaceutical applications.

Analytical Validation

UPLC-MS/MS Quantification

A validated UPLC-MS/MS method using electrospray ionization (ESI) in negative mode quantifies this compound with a limit of detection (LOD) of 0.011 µg/mL and linearity (R² = 0.999) over 0.98–62.5 µg/mL. Key MRM transitions:

  • This compound : m/z 861 → 351 (collision energy: −30 eV)

  • Internal Standard (Phenolphthalein) : m/z 319 → 225

Hydrolysis Stability Studies

This compound is susceptible to enzymatic hydrolysis by β-glucosidases (e.g., from Bifidobacterium spp.), cleaving the glucoside moiety to yield rheinanthrone. Storage at pH 6.0 and 4°C minimizes degradation.

Recent Advances and Challenges

Green Extraction Technologies

Ethyl acetate pre-extraction reduces reliance on toxic solvents like chloroform, improving environmental sustainability. Pressurized solvent extraction (PSE) at 40°C with ethyl acetate-methanol (93:7) achieves 85–90% recovery.

Industrial Scalability

Patented methods using OH⁻-active carbon catalysis during oxidation enhance selectivity, reducing over-oxidation to rhein-8-glucoside. Pilot-scale trials report 62.2% yield from rheinanthrone-8-glucoside precursors .

Q & A

Q. What methodological approaches are recommended for quantifying Sennoside B in plant material?

High-Performance Thin Layer Chromatography (HPTLC) is a validated method for quantifying this compound in Senna leaves. This technique allows precise measurement of sennoside content, with protocols including sample preparation (drying, grinding), solvent extraction, and chromatographic separation using silica gel plates. Calibration curves with reference standards are critical for accuracy .

Q. How do growth stages of Senna plants influence this compound yield?

Leaf-picking timing significantly affects this compound content. In field experiments, leaves harvested at 90, 110, and 130 days after sowing (DAS) showed varying sennoside concentrations. The youngest leaves (90 DAS) had the highest initial this compound content (0.069% dry weight), but prolonged growth (130 DAS) increased total yield due to higher biomass accumulation. Researchers should optimize harvest timing based on trade-offs between concentration and biomass .

Q. What storage conditions preserve this compound stability post-harvest?

Packaging materials and storage duration critically impact stability. Aluminum bags (P2) and black polythene (P1) outperformed transparent polythene (P3) in maintaining sennoside content over six months. Storage at one-month intervals under controlled temperature and humidity is advised. Analytical methods like HPTLC should be repeated periodically to monitor degradation .

Advanced Research Questions

Q. How do Sennoside A and B differentially modulate H+/K+-ATPase activity in gastric protection?

this compound exhibits stronger H+/K+-ATPase inhibition (38.8–40.2% at 50–100 μM) compared to Sennoside A (17.3–27.1%), as shown in in vitro assays using gastric cells. Experimental designs should include dose-response curves and controls like pantoprazole. Mechanistic studies (e.g., molecular docking) can elucidate structural determinants of differential activity .

Q. What experimental models resolve contradictions in this compound’s dual antiviral and gastroprotective roles?

For antiviral research, biochemical assays (e.g., HIV-1 Reverse Transcriptase inhibition) and cell-based replication models are essential. For gastroprotection, pylorus-ligated rat models and AGS gastric cell lines measuring prostaglandin E2 (PGE2) levels are recommended. Cross-disciplinary studies should address pharmacokinetic parameters (e.g., bioavailability) to reconcile tissue-specific effects .

Q. How can researchers optimize extraction protocols to minimize this compound degradation during processing?

Comparative studies using solvents like ethanol, methanol, and water should assess extraction efficiency. Accelerated stability testing (e.g., varying pH, temperature) identifies degradation pathways. Pairing HPTLC with LC-MS/MS enhances sensitivity in detecting degradation products. Statistical tools like ANOVA can evaluate solvent and time effects .

Q. What statistical frameworks are suitable for analyzing multifactorial sennoside experiments?

Complete Randomized Design (CRD) with asymmetrical factorial arrangements is effective for multi-variable studies (e.g., leaf-picking stages × storage materials × duration). Post-hoc tests (Tukey’s HSD) identify interactions between factors. Data normalization (e.g., % dry weight) ensures comparability across replicates .

Q. How do in vitro and in vivo models differ in evaluating this compound’s prokinetic effects?

In vitro models (e.g., intestinal smooth muscle cells) measure direct motility modulation via calcium signaling, while in vivo rat models assess systemic effects (e.g., gastric emptying rate). Researchers must control for confounding variables (e.g., diet, stress) and use dual approaches to validate findings. Time-lapse imaging and telemetry enhance data reliability .

Methodological Considerations for Contradictory Data

  • Addressing Variability in Bioactivity Reports: Discrepancies may arise from differences in plant chemotypes, extraction methods, or storage conditions. Meta-analyses of published data, coupled with sensitivity analyses, can identify confounding variables. Reproducibility requires strict adherence to protocols (e.g., ISO guidelines for herb processing) .
  • Interpreting Correlation vs. Causation in Observational Studies: For gastroprotective claims, randomized controlled trials (RCTs) in animal models are necessary to establish causality. Mechanistic studies (e.g., siRNA knockdown of PGE2 receptors) validate observed correlations .

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